Cordycepin, cordycepin, adenosine

Description

Identification as 3′-Deoxyadenosine

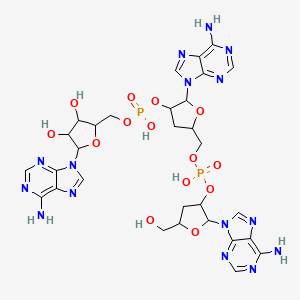

Chemically, cordycepin (B1669437) is identified as 3′-deoxyadenosine. wikipedia.org This means it is structurally similar to adenosine (B11128), a fundamental component of RNA, but with a key difference: the absence of a hydroxyl group at the 3′ position of its ribose sugar moiety. wikipedia.orgnih.gov This structural modification is responsible for many of its biological properties. The chemical formula for cordycepin is C₁₀H₁₃N₅O₃. wikipedia.org

Table 1: Chemical Properties of Cordycepin

| Property | Value |

| IUPAC Name | 3′-Deoxyadenosine |

| Chemical Formula | C₁₀H₁₃N₅O₃ |

| Molar Mass | 251.246 g·mol⁻¹ |

| Melting Point | 225.5 °C (437.9 °F; 498.6 K) |

| Data sourced from public scientific databases. wikipedia.org |

Natural Occurrence in Fungi: Cordyceps Species

Cordycepin is a naturally occurring compound, primarily found in various species of fungi, most notably within the genus Cordyceps. frontiersin.orgwikipedia.org These fungi are often found in unique ecological niches and have a long history of use in traditional medicine. realmushrooms.com

Cordyceps militaris, a species of fungus that parasitizes insects, is the most well-known and primary natural source of cordycepin. wikipedia.orgwikipedia.org It was from the fermentation broth of C. militaris that cordycepin was first isolated. frontiersin.orgspandidos-publications.com This fungus can be cultivated, which has made it a leading candidate for the production of cordycepin for research and other applications. wikipedia.orgnih.gov The fruiting bodies and mycelium of C. militaris are known to contain cordycepin. mdpi.commdpi.com

Ophiocordyceps sinensis, famously known as the caterpillar fungus, is another well-known species. nih.govmotherearthnews.com However, research has shown that wild O. sinensis contains very low, often undetectable, levels of cordycepin. nih.govnih.gov Furthermore, studies have revealed that the genes responsible for cordycepin biosynthesis are absent in O. sinensis, distinguishing it from C. militaris in this regard. nih.gov

Besides Cordyceps species, other microorganisms have been found to produce cordycepin. Notably, the fungus Aspergillus nidulans is capable of producing cordycepin, sometimes at levels even higher than C. militaris. nih.govfrontiersin.org Research has also identified other fungal species, such as Cordyceps kyushuensis and Cordyceps cicadae, as producers of this compound. nih.govfrontiersin.orgnih.gov

Historical Context of Research

The scientific journey of cordycepin began in the mid-20th century. It was first isolated from Cordyceps militaris in 1950. spandidos-publications.commdpi.com The definitive identification of its chemical structure as 3′-deoxyadenosine occurred in 1964. nih.gov The initial decades of research focused on understanding its fundamental properties and biological effects. There has been a significant resurgence in scientific interest in cordycepin in recent years, with a notable increase in publications, particularly from Asia, driven by its connection to traditional medicine. mdpi.com

Table 2: Timeline of Key Research Milestones

| Year | Milestone |

| 1950 | Cordycepin first isolated from Cordyceps militaris. spandidos-publications.commdpi.com |

| 1964 | Chemical structure identified as 3′-deoxyadenosine. nih.gov |

| 2017 | Discovery of the gene cluster (Cns1-4) responsible for cordycepin biosynthesis in C. militaris. nih.gov |

Structure

2D Structure

Properties

CAS No. |

84138-90-9 |

|---|---|

Molecular Formula |

C30H37N15O14P2 |

Molecular Weight |

893.7 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(1-12(3-46)55-28)58-60(49,50)53-4-13-2-15(29(56-13)44-10-41-18-23(32)35-7-38-26(18)44)59-61(51,52)54-5-16-20(47)21(48)30(57-16)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

ZIJPWUJKAKFFEK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Cordycepin

Precursor Pathways for Cordycepin (B1669437) Synthesis

The production of cordycepin is intricately linked to the primary metabolic pathways of the producing organism. Several key pathways provide the necessary molecular precursors for its synthesis.

Early research identified adenosine (B11128) as a likely direct precursor for cordycepin biosynthesis. frontiersin.orgnih.govmdpi.com Studies using radiolabeled precursors demonstrated that cordycepin can be formed by the conversion of adenosine to 3'-deoxyadenosine without the hydrolysis of the N-riboside bond. nih.govmdpi.com This suggests a direct modification of the adenosine molecule. The addition of adenosine or adenine (B156593) to the culture medium of C. militaris has been shown to increase cordycepin production, further supporting their role as key precursors. mdpi.comnih.govlongdom.org The level of adenine has been observed to be lower than adenosine and cordycepin in cultures, suggesting its efficient utilization in the synthesis pathway. nih.gov

The biosynthesis of cordycepin is deeply rooted in the de novo purine (B94841) metabolism pathway. longdom.orgnih.gov This pathway is responsible for the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a precursor to adenosine monophosphate (AMP) and subsequently adenosine. plos.orgmdpi.com Several genes and enzymes involved in purine metabolism have been found to be upregulated during cordycepin production. plos.orgmdpi.com Key enzymes such as adenylosuccinate synthase and adenylosuccinate lyase, which are involved in the conversion of IMP to AMP, play a crucial role. mdpi.comnih.gov The entire process involves a series of enzymatic reactions that build the purine ring structure, which is then attached to a ribose sugar, ultimately leading to the formation of adenosine, the direct precursor of cordycepin. mdpi.comresearchgate.net

The fundamental carbon skeletons for cordycepin synthesis are supplied by central carbon metabolism, specifically glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). Glycolysis breaks down glucose into pyruvate, generating ATP and reducing equivalents. The pentose phosphate pathway, which branches from glycolysis, is responsible for producing ribose-5-phosphate (B1218738) (R-5-P) and NADPH. mdpi.comkegg.jp

Ribose-5-phosphate is a critical precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a key substrate for the de novo purine biosynthesis pathway. mdpi.comkegg.jp The PPP consists of an oxidative phase, which generates NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and a non-oxidative phase that interconverts various phosphorylated sugars to produce ribose-5-phosphate. kegg.jp Enhancing the metabolic flux through the PPP has been identified as a strategy to increase the supply of precursors for cordycepin synthesis. mdpi.comfrontiersin.org Studies have shown that about 80% of glucose utilized in some yeasts is transformed via the non-oxidative pentose phosphate pathway. portlandpress.com

Inosine monophosphate (IMP) is a central intermediate in the purine biosynthesis pathway and represents a critical branch point. plos.orgnih.gov IMP is synthesized from PRPP through a series of enzymatic steps. From IMP, the pathway diverges to form either adenosine monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). For cordycepin synthesis, the conversion of IMP to AMP is essential. mdpi.com

This conversion is a two-step process. First, adenylosuccinate synthetase catalyzes the reaction of IMP with aspartate and GTP to form adenylosuccinate. plos.orgmdpi.com Subsequently, adenylosuccinate lyase cleaves adenylosuccinate to produce AMP and fumarate. nih.gov The resulting AMP can then be dephosphorylated by a 5'-nucleotidase to yield adenosine, the direct precursor for cordycepin. plos.orgnih.gov The upregulation of genes encoding these enzymes has been observed in high-cordycepin-producing strains, highlighting the importance of this conversion step. plos.org

Enzymatic Machinery in Cordycepin Biosynthesis

The conversion of adenosine to cordycepin is not a single-step reaction but involves a dedicated set of enzymes. A specific gene cluster, designated cns1-cns4, has been identified in C. militaris that orchestrates the biosynthesis of cordycepin. frontiersin.orgnih.govnih.gov

A key and widely accepted step in the main biosynthetic pathway of cordycepin is the formation of adenosine-3'-monophosphate (3'-AMP). frontiersin.orgmdpi.comnih.gov In this pathway, the enzyme Cns3, which possesses a nucleoside/nucleotide kinase domain, catalyzes the phosphorylation of the 3'-hydroxyl group of adenosine to produce 3'-AMP. mdpi.comnih.gov This intermediate is then further processed by other enzymes in the Cns cluster. Specifically, Cns2, a phosphohydrolase, dephosphorylates 3'-AMP to form 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). mdpi.comnih.gov Finally, the oxidoreductase Cns1 converts 2'-C-3'-dA into cordycepin. mdpi.comnih.gov

Interestingly, an alternative source for 3'-AMP has been proposed, originating from the degradation of mRNA, which produces 2',3'-cyclic AMP (2',3'-cAMP). An unidentified enzyme is thought to convert this cyclic monophosphate into 3'-AMP, which can then enter the cordycepin synthesis pathway. frontiersin.orgmdpi.com Another proposed, though less substantiated, pathway suggests the conversion of AMP to 3'-dADP and then to 3'-dAMP, which is finally converted to cordycepin. frontiersin.org

Interactive Data Tables

Key Enzymes in Cordycepin Biosynthesis

| Enzyme | Gene | Function in Cordycepin Biosynthesis |

| Adenylosuccinate Synthetase | purA / ADE12 | Catalyzes the formation of adenylosuccinate from IMP, a key step in AMP synthesis. mdpi.complos.orgnih.govfrontiersin.org |

| Adenylosuccinate Lyase | ADE13 | Cleaves adenylosuccinate to produce AMP. nih.govfrontiersin.org |

| 5'-Nucleotidase | NT5E | Dephosphorylates AMP to adenosine, the direct precursor. mdpi.complos.orgnih.gov |

| Cns1 | cns1 | An oxidoreductase that converts 2'-C-3'-dA to cordycepin. mdpi.comnih.gov |

| Cns2 | cns2 | A phosphohydrolase that dephosphorylates 3'-AMP to 2'-C-3'-dA. mdpi.comnih.gov |

| Cns3 | cns3 | A kinase that phosphorylates adenosine at the 3'-OH position to form 3'-AMP. mdpi.comnih.gov |

Research Findings on Enhancing Cordycepin Production

| Research Focus | Key Finding | Reference |

| Precursor Feeding | Addition of adenosine or adenine to the culture medium increases cordycepin yield. | mdpi.comnih.govlongdom.org |

| Metabolic Engineering | Overexpression of genes in the purine synthesis pathway (e.g., ADE12, ADE13) boosts cordycepin production. | frontiersin.org |

| Metabolic Engineering | Enhancing the pentose phosphate pathway by overexpressing genes like ZWF1 and PRS4 increases precursor supply and cordycepin yield. | frontiersin.org |

| Heterologous Expression | Introducing the cns1 and cns2 genes into Saccharomyces cerevisiae enables heterologous production of cordycepin. | frontiersin.orgfrontiersin.org |

| Culture Conditions | Optimizing the carbon-to-nitrogen ratio in the culture medium can significantly affect adenosine and cordycepin content. | nih.gov |

Adenosine-3′-Monophosphate (3′-AMP) Formation

Nucleoside/Nucleotide Kinase Domains (e.g., Cns3)

The biosynthesis of cordycepin in Cordyceps militaris is initiated by the activity of a key enzyme, Cns3. mdpi.com This protein is bifunctional, containing a nucleoside/nucleotide kinase (NK) domain at its N-terminus and a HisG domain at its C-terminus. mdpi.comuniprot.orgnih.gov The kinase domain of Cns3 catalyzes the first committed step in the primary biosynthetic pathway: the hydroxyl phosphorylation of adenosine at the 3'-OH position to generate adenosine-3'-monophosphate (3'-AMP). mdpi.comuniprot.orgfrontiersin.orgnih.gov

While Cns1 and Cns2 are considered indispensable for the core synthesis of cordycepin, Cns3 plays a crucial dual role. mdpi.comnih.gov Beyond initiating the cordycepin pathway, its C-terminal domain is responsible for the synthesis of pentostatin (B1679546), an adenosine deaminase inhibitor. mdpi.comuniprot.orgfrontiersin.org This coupled biosynthesis serves as a protective mechanism, preventing the degradation of cordycepin by deamination. mdpi.comnih.gov Although heterologous expression of just Cns1 and Cns2 is sufficient for cordycepin production, the function of Cns3 highlights the sophisticated regulatory mechanisms within the native organism. frontiersin.orgfrontiersin.org

Adenylate Kinase (AK) Activity

In a proposed alternative or reductive pathway for cordycepin biosynthesis, particularly suggested for fungi like Ophiocordyceps sinensis that lack the cns gene cluster, adenylate kinase (AK, also known as ADEK) plays a significant role. mdpi.comfrontiersin.orgfrontiersin.org This pathway is believed to proceed through different intermediates than the Cns-mediated route.

The proposed functions of adenylate kinase in this pathway are twofold:

It is thought to first catalyze the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (B83284) (ADP). mdpi.comfrontiersin.orgnih.gov

Following the reduction of ADP to 3'-deoxyadenosine 5'-diphosphate (3'-dADP) by ribonucleotide reductase, AK is hypothesized to catalyze a subsequent phosphorylation step, converting 3'-dADP to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP). mdpi.comfrontiersin.orgnih.gov

Transcriptomic analyses have supported the involvement of ADEK in cordycepin biosynthesis. frontiersin.orgresearchgate.net However, its precise role, especially in C. militaris where the Cns pathway is dominant, remains a subject of investigation. frontiersin.org

Dephosphorylation Processes

Dephosphorylation is a critical step in converting phosphorylated intermediates into the final cordycepin molecule and is a feature of both major biosynthetic routes.

Role of 5′-Nucleotidase (NT5E)

In the context of the reductive biosynthesis pathway, 5'-nucleotidase (NT5E) is identified as the key enzyme that performs the final dephosphorylation step. mdpi.comresearchgate.net Its primary role is to convert 3'-deoxyadenosine 5'-phosphate (3'-dAMP) into the bioactive compound, cordycepin. mdpi.comfrontiersin.orgnih.gov Studies involving Ophiocordyceps sinensis have shown a significant upregulation of 5'-NT expression, which suggests it has a potential regulatory function in cordycepin production in this species. frontiersin.orgnih.gov

Interestingly, research on C. militaris through gene knockout experiments has indicated that its native 5'-nucleotidase (cmNT5E) is not essential for cordycepin production, pointing to distinct pathway machinery between different fungal species. mdpi.com Nevertheless, the gene for NT5E is often a target in metabolic engineering strategies to optimize cordycepin yields in heterologous hosts. frontiersin.org

Cns2-mediated Dephosphorylation

Within the primary biosynthetic pathway defined by the cns gene cluster in C. militaris, the dephosphorylation step is managed by the Cns2 enzyme. mdpi.comfrontiersin.org Cns2 is a metal-dependent phosphohydrolase. mdpi.comnih.gov It specifically catalyzes the conversion of adenosine-3'-monophosphate (3'-AMP) into an intermediate known as 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). nih.govuniprot.orgfrontiersin.orgfrontiersin.org This reaction constitutes the second major step of the pathway. Cns2 functions as part of a tight enzymatic complex with Cns1, and genetic studies have confirmed that both enzymes are absolutely essential for cordycepin synthesis via this route. mdpi.comfrontiersin.orgamegroups.org

Oxidoreductase Activity (e.g., Cns1)

The final step in the main cordycepin biosynthetic pathway in C. militaris is catalyzed by Cns1, an oxidoreductase. mdpi.comnih.govuniprot.org As a crucial component of the Cns1-4 gene cluster, Cns1 is indispensable for cordycepin production. mdpi.comnih.gov It acts on the 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA) intermediate produced by Cns2, performing an oxidoreduction reaction that yields cordycepin. nih.govuniprot.orgfrontiersin.orgfrontiersin.org

The functional relationship between Cns1 and Cns2 is intimate, with evidence suggesting they form a protein complex and that one cannot function without the other. mdpi.comfrontiersin.orgamegroups.org This enzymatic partnership is so central to the process that the heterologous expression of only Cns1 and Cns2 is sufficient to produce cordycepin in host organisms like Saccharomyces cerevisiae, making them prime targets for metabolic engineering. frontiersin.orgfrontiersin.org

Proposed Multi-Step Enzymatic Reactions

The biosynthesis of cordycepin, a 3'-deoxyadenosine, has been a subject of extensive research, leading to the proposal of distinct enzymatic pathways. The primary and most experimentally supported pathway in Cordyceps militaris involves a specialized gene cluster, while an alternative, earlier model was based on modifications of the conventional purine metabolism.

One widely accepted model for cordycepin biosynthesis begins with adenosine. nih.govfrontiersin.org This pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the Cns gene cluster. frontiersin.org The proposed sequence is as follows:

Phosphorylation: The process initiates with the phosphorylation of the 3'-hydroxyl group of adenosine. This reaction is catalyzed by the N-terminal nucleoside/nucleotide kinase (NK) domain of the Cns3 enzyme, yielding adenosine-3'-monophosphate (3'-AMP). nih.govfrontiersin.orgmdpi.com An alternative source for 3'-AMP may be the degradation of RNA, which produces 2',3'-cyclic monophosphate (2',3'-cAMP); an unconfirmed enzyme is thought to convert this into 3'-AMP. frontiersin.orgfrontiersin.org

Dephosphorylation and Oxidation: The Cns2 enzyme, a metal-dependent phosphohydrolase, then acts on 3'-AMP. mdpi.comtandfonline.com It catalyzes a dephosphorylation step to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). nih.govfrontiersin.orgtandfonline.com

Reduction: Finally, the oxidoreductase enzyme, Cns1, catalyzes the reduction of 2'-C-3'-dA to produce the final product, cordycepin (3'-deoxyadenosine). nih.govfrontiersin.orgtandfonline.com It has been demonstrated that Cns1 and Cns2 form a tight complex and are mutually dependent for their function. frontiersin.orgmdpi.com

An earlier proposed pathway, primarily based on bioinformatic analysis of purine metabolic pathways, suggested a different route. mdpi.com This model hypothesized that cordycepin synthesis might be analogous to the formation of 2'-deoxynucleotides. nih.govmdpi.com The key steps in this proposed reductive pathway are:

AMP to ADP: Adenylate kinase (ADEK) converts adenosine monophosphate (AMP) to adenosine diphosphate (ADP). nih.govfrontiersin.org

ADP to 3'-dADP: A ribonucleotide reductase (NRDJ) was proposed to catalyze the reduction of ADP to form 3'-deoxyadenosine 5'-diphosphate (3'-dADP). nih.govfrontiersin.org

3'-dADP to 3'-dAMP: ADEK was thought to then convert 3'-dADP into 3'-deoxyadenosine 5'-monophosphate (3'-dAMP). nih.govfrontiersin.org

3'-dAMP to Cordycepin: The final step would be the dephosphorylation of 3'-dAMP by a 5'-nucleotidase (NT5E) to yield cordycepin. nih.govfrontiersin.org

However, this pathway lacks substantial genetic and molecular evidence, and key enzymes like the specific ribonucleotide reductase have not been definitively identified in C. militaris. mdpi.com

Genetic and Molecular Basis of Cordycepin Production

Identification of Cordycepin Biosynthesis Gene Clusters (e.g., Cns1-4)

A significant breakthrough in understanding cordycepin production was the identification of a physically linked gene cluster responsible for its biosynthesis in Cordyceps militaris. frontiersin.orgnih.gov This cluster, designated Cns1-Cns4, was discovered through comparative genomic studies with other fungi, such as Aspergillus nidulans, which also produces cordycepin. frontiersin.org The cluster mediates the dual biosynthesis of cordycepin and another adenosine analog, pentostatin. nih.govamegroups.cn

The functions of the genes within this cluster have been elucidated through gene knockout experiments and functional characterization: mdpi.comtandfonline.com

Cns1 : Encodes an oxidoreductase/dehydrogenase that catalyzes the final reduction step in cordycepin synthesis, converting 2'-carbonyl-3'-deoxyadenosine to cordycepin. mdpi.comtandfonline.comjfda-online.com Cns1 is indispensable for cordycepin biosynthesis. mdpi.comnih.gov

Cns2 : Encodes a metal-dependent phosphohydrolase belonging to the HDc family. mdpi.com It is also essential for cordycepin biosynthesis, responsible for converting 3'-AMP to 2'-carbonyl-3'-deoxyadenosine. mdpi.comtandfonline.comnih.gov Cns1 and Cns2 are known to interact closely. frontiersin.org

Cns3 : This gene encodes a bifunctional protein. Its N-terminal domain has nucleoside/nucleotide kinase (NK) activity, which phosphorylates adenosine to 3'-AMP. mdpi.comjfda-online.comresearchgate.net The C-terminal HisG domain is responsible for the biosynthesis of pentostatin. mdpi.comfrontiersin.org Pentostatin acts as a safeguard molecule, an inhibitor of adenosine deaminase, which prevents the deamination and subsequent inactivation of cordycepin to 3'-deoxyinosine (B124312). frontiersin.orgamegroups.cn

Cns4 : Encodes a putative ATP-binding cassette (ABC) transporter. mdpi.comjfda-online.com Its proposed function is to export pentostatin from the cell, which helps to regulate the intracellular concentration of cordycepin. frontiersin.orgnih.gov This coupled production of cordycepin and its "protector" pentostatin is seen as a sophisticated self-detoxification mechanism. frontiersin.orgmdpi.com

This four-gene cluster has been identified not only in C. militaris but also in other cordycepin-producing fungi like Cordyceps kyushuensis and Cordyceps cicadae, indicating a conserved biosynthetic mechanism. mdpi.com

Genomic and Transcriptomic Analyses for Pathway Elucidation

Genomic and transcriptomic analyses have been instrumental in deciphering the cordycepin biosynthetic network. The complete genome sequencing of C. militaris was a critical step that enabled researchers to move beyond pathway speculation and identify the specific genes involved. nih.gov

Comparative genomics was the key strategy that led to the discovery of the Cns1-4 cluster by comparing the genomes of cordycepin-producing fungi (C. militaris, A. nidulans) with non-producing relatives. frontiersin.org This approach highlighted a conserved set of genes present only in the producer species, which were subsequently validated. frontiersin.org Further genomic analysis of various C. militaris strains has revealed variations in secondary metabolite gene clusters, suggesting potential for producing novel natural products. nih.gov

Transcriptomic analyses, which measure gene expression levels, have provided deeper insights into how cordycepin synthesis is regulated. By comparing gene expression under different culture conditions (e.g., liquid surface culture vs. submerged culture), researchers have identified differentially expressed genes in the purine metabolism pathway that correlate with cordycepin production. plos.org For example, studies have shown that the expression levels of Cns1, Cns2, and Cns3 can vary significantly depending on the cultivation time and method, with expression patterns often lagging behind the peak production of the precursor, adenosine. tandfonline.com Transcriptome analysis has also been used to map the entire metabolic network, identifying 24 key genes from glycolysis and the pentose phosphate pathway through to purine metabolism that are involved in providing the necessary precursors for cordycepin synthesis. nih.gov

Regulation of Gene Expression in Producer Strains

The production of cordycepin is tightly regulated at the genetic level, and its synthesis is linked to secondary metabolism rather than primary cell growth. nih.gov While the Cns gene cluster forms the core of the biosynthetic machinery, other genetic factors also influence its expression.

Transcriptomic studies comparing high-yield and wild-type strains of C. militaris have revealed the upregulation of specific genes in the high-producing strains. nih.gov Interestingly, in one high-yield strain, the core Cns1-4 genes were not upregulated; instead, genes related to a complementary pathway involving RNA degradation to 3'-AMP were elevated. nih.gov This suggests the existence of alternative or complementary routes that can be harnessed for enhanced production. nih.gov

Several regulatory factors have been implicated in controlling the expression of cordycepin synthesis genes:

Light Signaling : The blue-light receptor gene, CmWC1, has been shown to be necessary for balancing cordycepin content, indicating that environmental cues like light play a regulatory role. nih.govmdpi.com Light stress has been found to upregulate cns3 expression and alter the expression of numerous genes involved in purine and amino acid metabolism, ultimately promoting cordycepin biosynthesis. mdpi.com

Transcription Factors : The regulation of the Cns cluster involves multiple transcription factors that respond to various molecular and environmental signals. jfda-online.com

Precursor Availability : The expression of genes involved in the synthesis of precursors, such as those in the purine biosynthesis pathway, is crucial. For instance, the upregulation of adenylosuccinate lyase has been identified as essential for cordycepin synthesis. jfda-online.com The addition of precursors like alanine (B10760859) can upregulate the expression of Cns2 and Cns3. jfda-online.com

Strategies for Enhanced Cordycepin Production

Optimization of Culture Conditions

Optimizing the fermentation conditions is a key strategy for increasing the yield of cordycepin from C. militaris. This involves manipulating the physical and chemical environment of the culture to favor the metabolic pathways leading to cordycepin synthesis. Research has identified several critical factors that can be adjusted to boost production.

Nutrient Supplementation: The addition of specific precursors and nutrients to the culture medium has a significant impact on cordycepin yield.

Precursors: Adenosine is a direct precursor in the main biosynthetic pathway, and its addition to the culture medium can significantly increase cordycepin production by as much as 51.2%. nih.govjfda-online.com Other components of the purine pathway, such as adenine and glycine (B1666218), have also been shown to play a positive role. researchgate.net

Amino Acids: Supplementing the medium with certain amino acids can enhance yield. Alanine, for example, has been shown to boost cordycepin production, with an optimal concentration of 12 g/L resulting in a peak yield of 3 mg/g. jfda-online.com This effect is linked to the upregulation of genes in the cordycepin synthesis pathway. jfda-online.com Aspartate is another amino acid that can increase production. plos.orgplos.org

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources, as well as the carbon-to-nitrogen (C/N) ratio, are crucial for optimizing both fungal growth and secondary metabolite production. frontiersin.org

Addition of Elicitors and Trace Elements:

Elicitors: Biotic elicitors can trigger defense responses in the fungus, which can lead to increased production of secondary metabolites. The addition of 1 mg/L of chitosan (B1678972) has been reported to increase cordycepin production. nih.gov The synthetic plant hormone naphthalene (B1677914) acetic acid (NAA) has also been found to significantly increase cordycepin content in fruiting bodies. nih.gov

Trace Metals: Certain metal ions can act as cofactors for enzymes or influence gene expression. The addition of FeSO₄·7H₂O has been shown to increase the cordycepin yield by approximately 70%, reaching 596.59 mg/L. nih.gov Zinc (Zn) supplementation led to a yield of 1.55 g/L, a nearly 7-fold increase compared to the control. nih.gov Manganese (Mn²⁺) can also stimulate cell growth and the synthesis of related nucleosides. nih.gov

Vitamins: The addition of Vitamin B1 (thiamine) to the culture medium resulted in a cordycepin yield of 1.16 g/L, which was about 95.8% higher than the control group. nih.gov

The table below summarizes the effects of various supplements on cordycepin production based on reported research findings.

| Supplement | Concentration | Reported Effect on Cordycepin Yield | Reference |

| Alanine | 12 g/L | Peak production of 3 mg/g | jfda-online.com |

| Adenosine | Not specified | 51.2% increase in production | jfda-online.com |

| Chitosan | 1 mg/L | 0.34-fold increase compared to control | nih.gov |

| FeSO₄·7H₂O | 1 g/L | ~70% increase (to 596.59 mg/L) | nih.gov |

| Zinc (Zn) | Not specified | 6.88-fold increase (to 1.55 g/L) | nih.gov |

| Vitamin B1 | 10 mg/L | 95.8% increase (to 1.16 g/L) | nih.gov |

| Aspartate | 0.5 g/L - 1.5 g/L | Increased production | plos.orgplos.org |

| Naphthalene Acetic Acid (NAA) | Not specified | Significantly increased content in fruiting bodies | nih.gov |

Carbon and Nitrogen Ratio Modulation

The balance of carbon and nitrogen in the culture medium is a critical factor influencing the biosynthesis of cordycepin. jfda-online.com The carbon-to-nitrogen (C/N) ratio directly impacts both fungal growth and the production of secondary metabolites like cordycepin. frontiersin.orgresearchgate.net

Different carbon sources have been investigated for their effect on cordycepin production. Glucose is a commonly preferred carbon source. nih.gov For instance, a maximum cordycepin production of approximately 245.7 mg/L was achieved in a medium containing 40 g/L of glucose. nih.gov Further optimization studies have shown that a concentration of 42.0 g/L glucose and 15.8 g/L peptone can yield up to 345.4 mg/L of cordycepin. researchgate.net Some studies have also explored other carbon sources like xylose, which in some cases, has resulted in higher cordycepin titers compared to sucrose (B13894) and glucose. nih.gov

Nitrogen sources also play a crucial role. Peptone is a widely used nitrogen source. researchgate.net Interestingly, the use of non-animal-derived nitrogen sources, such as soybean extract powder (SBEP), has shown promising results. The addition of 80 g/L SBEP led to a cordycepin production of 2.52 g/L. nih.govfrontiersin.org This was attributed to the significant upregulation of genes involved in carbon metabolism, amino acid metabolism, and two key genes in cordycepin biosynthesis, Cns1 and NT5E. frontiersin.org

The C/N ratio itself is a key parameter. One study reported that a C/N ratio of 1:1.5 increased both adenosine and cordycepin content, while a ratio of 1:3 led to a decrease. nih.govfrontiersin.org In another study, a high C/N ratio of 8:1, combined with 80 g/L SBEP, resulted in a cordycepin production of 2.64 g/L. frontiersin.org A genome-scale metabolic model for C. militaris also predicted that an optimal synthetic medium with a C:N ratio of 8:1 could lead to a 3.5-fold increase in cordycepin production. dtu.dk

| Carbon Source | Nitrogen Source | Concentration | Cordycepin Yield | Reference |

|---|---|---|---|---|

| Glucose | Peptone | 42.0 g/L Glucose, 15.8 g/L Peptone | 345.4 mg/L | researchgate.net |

| - | Soybean Extract Powder (SBEP) | 80 g/L | 2.52 g/L | nih.govfrontiersin.org |

| - | - | C/N Ratio 8:1 with 80 g/L SBEP | 2.64 g/L | frontiersin.org |

Supplementation with Metabolic Intermediates (e.g., Adenosine)

Supplementing the culture medium with precursors of the cordycepin biosynthetic pathway is another effective strategy to boost production. Adenosine is a direct precursor to cordycepin, and its addition to the fermentation broth has been shown to significantly increase the final yield. nih.govjfda-online.com The biosynthesis of cordycepin is thought to occur through the conversion of adenosine to 3'-deoxyadenosine. nih.gov

The addition of various purine-related compounds has been explored. Supplementing the culture with adenine, adenosine, or glycine has been shown to enhance cordycepin production. frontiersin.org In one study, the addition of the precursor adenosine resulted in a 51.2% increase in cordycepin production in C. militaris. jfda-online.com This enhancement did not involve the upregulation of the main biosynthetic pathway genes, suggesting the activation of a parallel route. jfda-online.com

Other studies have also demonstrated the positive effect of precursor supplementation. For example, the addition of adenine and glycine to a surface culture of C. militaris resulted in a peak cordycepin value of 2.5 g/L. longdom.org The addition of L-alanine has also been shown to significantly improve cordycepin yield, with an 8 g/L supplementation leading to a twofold increase in concentration. jfda-online.com

Genetic Modification of Cordycepin-Producing Microorganisms

Advances in genetic engineering have provided powerful tools to manipulate the metabolic pathways of cordycepin-producing fungi, leading to significantly enhanced yields. nih.gov These techniques allow for precise modifications to the organism's genome to either upregulate the expression of key biosynthetic genes or eliminate competing metabolic pathways. nih.govmdpi.com

Gene Overexpression and Knockout Approaches

The elucidation of the cordycepin biosynthetic gene cluster, which includes the genes cns1, cns2, cns3, and cns4, has paved the way for targeted genetic modifications. amegroups.cn Overexpression of key genes in this pathway is a common strategy to increase cordycepin production.

Studies have shown that cns1 and cns2 are essential for cordycepin biosynthesis. nih.gov Overexpression of the adenylosuccinate synthase, adenylosuccinate lyase, and 5′-nucleotidase genes has led to increased cordycepin production in recombinant strains of C. militaris. nih.gov In one instance, a recombinant strain overexpressing adenylosuccinate synthase, CM-adss-5, achieved an extracellular cordycepin content of 1119.75 ± 1.61 mg/L, which was 1.26 times that of the wild-type strain. nih.gov Another study demonstrated that overexpressing the RNRM gene, which encodes a subunit of ribonucleotide reductase, significantly increased cordycepin concentration to 3.750 mg/g. nih.gov

Conversely, gene knockout approaches are used to eliminate pathways that compete for precursors or degrade cordycepin. For example, deleting the cns1 gene can enhance the production of pentostatin, a compound that shares the same precursor as cordycepin. nih.gov Pentostatin inhibits adenosine deaminase, an enzyme that can degrade cordycepin, thereby indirectly protecting the cordycepin produced. nih.gov

| Organism | Genetic Modification | Effect on Cordycepin Production | Reference |

|---|---|---|---|

| Cordyceps militaris | Overexpression of adenylosuccinate synthase (CM-adss-5 strain) | 1119.75 ± 1.61 mg/L (extracellular) | nih.gov |

| Cordyceps militaris | Overexpression of RNRM gene | 3.750 mg/g | nih.gov |

| Aspergillus oryzae | Overexpression of Cns1 and Cns2 | 564.64 ± 9.59 mg/L/d | nih.gov |

Application of CRISPR/Cas9 Technology

The development of the CRISPR/Cas9 gene-editing system has revolutionized the field of genetic engineering, offering a highly precise and efficient tool for modifying the genomes of various organisms, including Cordyceps militaris. nih.govmdpi.com This technology allows for targeted gene knockouts, insertions, and edits, facilitating the rapid development of high-yielding strains. frontiersin.org

The CRISPR/Cas9 system has been successfully applied to edit multiple genes in C. militaris. For example, an AMA1-based CRISPR/Cas9 system was used to edit the Cmwc-1 and Cmvvd genes with efficiencies of 55.1% and 89%, respectively. frontiersin.org Simultaneous editing of both genes was achieved with an efficiency of 10%. frontiersin.org The successful editing of the pyrG gene with an efficiency of 11.76% and the Cmura5 gene with 100% efficiency using an optimized ribonucleoprotein (RNP)-based method further demonstrates the applicability of this technology in C. militaris. frontiersin.org

Development of Microbial Cell Factories for Biosynthesis

The challenges associated with the natural production of cordycepin have spurred the development of heterologous expression systems, or microbial cell factories, to produce this valuable compound in a more controlled and efficient manner. frontiersin.orgdntb.gov.ua By introducing the cordycepin biosynthetic genes into well-characterized and easily cultivable microorganisms, researchers can achieve higher yields and simplify the downstream purification process. frontiersin.orgconsensus.app

Several microbial hosts have been successfully engineered for cordycepin production. These include the model yeast Saccharomyces cerevisiae, as well as non-conventional yeasts like Yarrowia lipolytica and Komagataella phaffii (formerly Pichia pastoris), and the filamentous fungus Aspergillus oryzae. frontiersin.orgdntb.gov.ua

Saccharomyces cerevisiae : The first successful heterologous biosynthesis of cordycepin was achieved in S. cerevisiae. frontiersin.org By introducing the Cns1 and Cns2 genes from C. militaris, a cordycepin titer of 137.27 mg/L was obtained after fermentation optimization. frontiersin.org Subsequent metabolic engineering strategies in S. cerevisiae have further improved the yield to 725.16 mg/L. frontiersin.org

Yarrowia lipolytica : This non-conventional yeast has proven to be a particularly effective host for cordycepin production. frontiersin.org Engineered strains of Y. lipolytica have achieved yields as high as 3.26 g/L from glucose. frontiersin.org Through various molecular biology strategies, including multi-copy integration of the Cns1-2 genes, promoter optimization, and different expression methods, yields of up to 4,362.54 mg/L have been reported in fermenters. frontiersin.org

Komagataella phaffii : This methylotrophic yeast has also been engineered for cordycepin biosynthesis. frontiersin.org Utilizing codon-optimized Cns1 and Cns2 genes, a yield of 2.68 g/L was achieved in shake flasks. frontiersin.org More recently, an engineered Pichia pastoris strain achieved a remarkable 18.3 g/L of cordycepin in a 10 L bioreactor. nih.gov

Aspergillus oryzae : As a food-grade filamentous fungus, A. oryzae offers a safe and efficient platform for cordycepin production. frontiersin.org Engineered strains have demonstrated a productivity of 564.64 ± 9.59 mg/L/day with 98% of the cordycepin being secreted into the medium, simplifying purification. frontiersin.org

| Microbial Host | Key Genetic Modifications | Cordycepin Yield | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Expression of Cns1 and Cns2 | 137.27 mg/L | frontiersin.org |

| Yarrowia lipolytica | Multi-copy integration of Cns1-2, promoter optimization | 4,362.54 mg/L (in fermenter) | frontiersin.org |

| Komagataella phaffii | Codon-optimized Cns1 and Cns2 | 2.68 g/L (in shake flask) | frontiersin.org |

| Pichia pastoris | Optimized CRISPR-Cas9 system, modular metabolic engineering | 18.3 g/L (in 10 L bioreactor) | nih.gov |

| Aspergillus oryzae | Integration of Cns1-2 under constitutive promoters | 564.64 ± 9.59 mg/L/day | frontiersin.org |

Strain Improvement through Breeding and Selection

In addition to genetic engineering, traditional strain improvement methods such as mutation breeding and hybridization have been employed to enhance cordycepin production in Cordyceps militaris. frontiersin.org While these methods can be more time-consuming and less targeted than modern genetic techniques, they have proven effective in generating high-yielding strains. frontiersin.org

Mutation breeding involves inducing genetic mutations through physical or chemical mutagens and then screening for strains with improved characteristics. This technique has been successfully used to obtain C. militaris mutants with increased cordycepin yields. For example, the mutant strain G81-3, developed through mutation breeding, was able to produce 14.3 g/L of cordycepin after 45 days of cultivation. frontiersin.org

Hybridization, or cross-breeding, involves mating different strains to combine their desirable traits. This approach has been used to develop novel C. militaris strains with high contents of both cordycepin and other bioactive compounds like carotenoids. researchgate.net One study reported a hybrid strain, ZA10-C4, which produced 357.166 ± 19.151 mg/g of cordycepin, a higher yield than its parental strains. researchgate.net The use of molecular markers, such as MAT genes, can improve the efficiency of identifying and selecting successful hybrid strains. researchgate.net

Somatic hybridization, which involves the fusion of protoplasts from different strains, is another technique that has been explored for strain improvement in C. militaris. researchgate.net These traditional breeding and selection methods, often used in conjunction with modern molecular techniques, continue to be valuable tools for developing robust and high-producing industrial strains of C. militaris. researchgate.net

Preclinical Research and Biological Activities of Cordycepin

In vitro Studies on Biological Activities

Antiproliferative Effects in Cell Lines

Cordycepin (B1669437) has demonstrated significant antiproliferative effects across a wide range of cancer cell lines. mdpi.comnih.gov Its ability to inhibit cell growth is a cornerstone of its potential as an anticancer agent. nih.gov Studies have shown that cordycepin's inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, varies among different cell lines, with values ranging from 15 µM to 2 mM. mdpi.com

For instance, in human esophageal cancer cell lines (ECA109 and TE-1), cordycepin significantly suppressed cell proliferation in a dose- and time-dependent manner. jcancer.org The IC50 values after 48 hours of treatment were 64.8 μg/mL for ECA109 cells and 60.6 μg/mL for TE-1 cells. jcancer.org Similarly, in human gallbladder cancer cells (NOZ and GBC-SD), cordycepin inhibited viability and proliferation in a dose- and time-dependent fashion. mdpi.com In breast cancer cell lines such as MCF-7, MDA-MB-231, and MDA-MB-435, cordycepin at a concentration of 100 µM inhibited cell viability by more than 50%. mdpi.com The concentrate of Cordyceps militaris, from which cordycepin is derived, also showed a concentration-dependent suppression of MCF-7 cell proliferation with an IC50 of 73.48 ± 2.76 µg/mL. mdpi.com

The mechanisms underlying these antiproliferative effects are multifaceted. One key mechanism is the inhibition of nucleic acid synthesis. As an adenosine (B11128) analog, cordycepin can be incorporated into RNA molecules, leading to the premature termination of transcription and inhibiting the polyadenylation of mRNA, which is crucial for mRNA stability and protein translation. nih.govspandidos-publications.com Furthermore, cordycepin has been shown to induce cell cycle arrest at different phases, including the S phase in gallbladder cancer and leukemia cells, and the G2/M phase in esophageal and bladder cancer cells. jcancer.orgmdpi.comnih.govmdpi.com

Table 1: Antiproliferative Effects of Cordycepin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Key Findings |

| ECA109 | Esophageal Cancer | 64.8 μg/mL (48h) | Dose- and time-dependent inhibition of proliferation. jcancer.org |

| TE-1 | Esophageal Cancer | 60.6 μg/mL (48h) | Dose- and time-dependent inhibition of proliferation. jcancer.org |

| NOZ | Gallbladder Cancer | Not specified | Dose- and time-dependent inhibition of viability and proliferation. mdpi.com |

| GBC-SD | Gallbladder Cancer | Not specified | Dose- and time-dependent inhibition of viability and proliferation. mdpi.com |

| MCF-7 | Breast Cancer | < 100 µM | Inhibition of cell viability by over 50%. mdpi.com |

| HT-29 | Colon Cancer | 125 µg/mL | Significant decrease in cell viability after 48 hours. nih.gov |

Apoptosis Induction in Cell Culture Models

A significant aspect of cordycepin's anticancer activity is its ability to induce apoptosis, or programmed cell death, in various cancer cell models. jcancer.orgmdpi.comnih.govspandidos-publications.comspandidos-publications.com This process is often mediated through the activation of caspase cascades, which are central executioners of apoptosis. jcancer.orgnih.gov

In esophageal cancer cells, cordycepin treatment led to a significant increase in the number of apoptotic cells, accompanied by the activation of caspase-3, caspase-9, and the cleavage of PARP (poly (ADP-ribose) polymerase), a key substrate of activated caspase-3. jcancer.org The induction of apoptosis was further confirmed by the regulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. jcancer.org Similar findings were observed in human gallbladder cancer cells, where cordycepin upregulated cleaved-caspase-3, cleaved-caspase-9, cleaved-PARP, and Bax, while downregulating Bcl-2. mdpi.com

Studies on colorectal cancer cells have highlighted the critical role of Bax in cordycepin-induced apoptosis. spandidos-publications.com Cordycepin was found to induce apoptosis in a Bax-dependent manner, as its effects were significantly diminished in Bax-null cells. spandidos-publications.com In leukemia cells, cordycepin was shown to induce apoptosis through the activation of caspase-8, -9, and -3, and involved the upregulation of the tumor suppressor protein p53 and the release of cytochrome c from the mitochondria. nih.gov This suggests that cordycepin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. mdpi.com Furthermore, in gastric cancer cells, cordycepin-induced apoptosis was linked to the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). spandidos-publications.com

Table 2: Molecular Mechanisms of Cordycepin-Induced Apoptosis

| Cell Line | Cancer Type | Key Molecular Events |

| ECA109, TE-1 | Esophageal Cancer | Activation of caspase-3, caspase-9; PARP cleavage; increased Bax/Bcl-2 ratio. jcancer.org |

| NOZ, GBC-SD | Gallbladder Cancer | Upregulation of cleaved-caspase-3, cleaved-caspase-9, cleaved-PARP, Bax; downregulation of Bcl-2. mdpi.com |

| HCT116 | Colorectal Cancer | Bax-dependent apoptosis; translocation of Bax to mitochondria. spandidos-publications.com |

| NB-4, U937 | Leukemia | Activation of caspase-8, -9, -3; upregulation of p53; release of cytochrome c. nih.gov |

| SGC-7901 | Gastric Cancer | Collapse of mitochondrial membrane potential; generation of ROS. spandidos-publications.com |

| MCF-7 | Breast Cancer | Increased cleavage of caspase-7, -8, -9; increased Bax/Bcl-2 ratio. mdpi.com |

Anti-angiogenesis Investigations

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cordycepin has been shown to possess anti-angiogenic properties by inhibiting key steps in this process. spandidos-publications.comnih.govspandidos-publications.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) and the EA.hy926 endothelial cell line have demonstrated that cordycepin can inhibit endothelial cell proliferation, migration, and tube formation, all of which are essential for angiogenesis. spandidos-publications.comnih.gov Cordycepin was found to suppress the expression and phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cell migration and adhesion. nih.gov The suppression of FAK was associated with an induction of p53 and p21, proteins known to inhibit cell cycle progression. nih.gov

Furthermore, cordycepin has been shown to reduce the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in melanoma cells. spandidos-publications.com An angiogenesis array revealed that treatment with Cordyceps militaris extract, containing cordycepin, led to a decreased production of several angiogenesis-related proteins, including angiogenin (B13778026) and PDGF-AA. spandidos-publications.com In a chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying angiogenesis, cordycepin was able to significantly inhibit the branching of blood vessels. researchgate.net

Studies on Antimetastatic Mechanisms

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Cordycepin has demonstrated antimetastatic potential by interfering with several key steps of the metastatic cascade. mdpi.comresearchgate.netiiarjournals.orgnih.gov

In vitro studies have shown that cordycepin can inhibit the migration and invasion of various cancer cells, including melanoma, oral squamous cell carcinoma, and glioblastoma. researchgate.netiiarjournals.orgnih.gov One of the proposed mechanisms for this is the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. researchgate.net Specifically, cordycepin has been found to inhibit the activity of MMP-2 and MMP-9. researchgate.net Concurrently, it can increase the secretion of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which are natural inhibitors of MMPs. researchgate.net

Furthermore, cordycepin has been shown to modulate the expression of proteins involved in cell adhesion and migration. nih.gov In human oral squamous cell carcinoma cells, cordycepin upregulated E-cadherin and downregulated N-cadherin, suggesting an inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. nih.gov In glioblastoma cells, cordycepin decreased the expression of integrin α1 and focal adhesion kinase (FAK), proteins crucial for cell adhesion and migration. nih.gov

Antiviral Activity against Various Viruses (e.g., SARS-CoV-2, Influenza, Dengue)

Cordycepin has exhibited broad-spectrum antiviral activity against a range of viruses in preclinical studies. nih.govfrontiersin.orgresearchgate.netresearchgate.netacs.orgjmb.or.kr Its structural similarity to adenosine allows it to interfere with viral replication processes. frontiersin.org

SARS-CoV-2: Several studies have investigated the potential of cordycepin against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that cordycepin can inhibit the replication of SARS-CoV-2 in Vero E6 cells. frontiersin.orgjmb.or.kr Computational studies suggest that cordycepin can bind to key viral proteins, such as the main protease (Mpro or 3CLpro) and the spike protein, potentially inhibiting their function. researchgate.netjmb.or.kr One study reported an IC50 value of 29 μM for cordycepin against SARS-CoV-2 in Vero cells. researchgate.net

Influenza Virus: Cordycepin has also demonstrated activity against influenza viruses. researchgate.netjmb.or.kr While specific mechanistic details from the provided context are limited, its action is likely related to the inhibition of viral replication.

Dengue Virus: Cordycepin has shown promising antiviral activity against the dengue virus (DENV). frontiersin.orgresearchgate.netacs.org It has been found to significantly inhibit DENV-2 infection, the production of new virus particles, and the synthesis of viral proteins. researchgate.net Mechanistically, cordycepin appears to target the DENV NS5 protein, which is involved in viral replication, and also reduces the production of inflammatory cytokines induced by the virus. researchgate.net ProTide derivatives of cordycepin have shown enhanced anti-DENV-1 activity, with IC50 values as low as 1.76 µM. acs.org

Antibacterial Activity and Target Identification (e.g., NAD+-dependent DNA ligase)

In addition to its antiviral properties, cordycepin has also been investigated for its antibacterial activity. nih.govnih.govspandidos-publications.comdp.techajol.info A key molecular target for cordycepin's antibacterial effect has been identified as NAD+-dependent DNA ligase (LigA). nih.govnih.govspandidos-publications.comdp.tech

DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA, a critical process for DNA replication, repair, and recombination. Bacteria primarily utilize an NAD+-dependent DNA ligase, which is distinct from the ATP-dependent ligases found in eukaryotes. This difference makes bacterial LigA an attractive target for the development of new antibiotics.

Computational molecular docking studies have indicated a strong interaction between cordycepin and bacterial LigA. nih.govnih.govspandidos-publications.com Subsequent in vitro assays using highly purified cordycepin confirmed its inhibitory activity against LigA from various bacteria. nih.govnih.govspandidos-publications.com This suggests that cordycepin may act as a broad-spectrum antibiotic by targeting this essential bacterial enzyme. nih.govnih.govspandidos-publications.com The synergistic antibacterial effect of cordycepin in combination with other natural compounds like genistein (B1671435) has also been reported, potentially by inhibiting both DNA ligase and protein synthesis. ajol.info

Anti-inflammatory Effects in Cell-based Assays

Cordycepin has demonstrated significant anti-inflammatory properties in various cell-based assays. mdpi.comresearchgate.net Studies have shown that cordycepin can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes. researchgate.netnih.gov Furthermore, cordycepin has been observed to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), by downregulating their respective mRNA expression. researchgate.netnih.gov

The molecular mechanisms underlying these anti-inflammatory effects involve the modulation of key signaling pathways. Cordycepin has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. mdpi.comresearchgate.net This suppression is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.net Additionally, cordycepin can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, which are also involved in the inflammatory process. nih.gov Some evidence suggests that cordycepin's anti-inflammatory actions may stem from its ability to interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages, thereby blocking the initiation of downstream inflammatory signaling cascades. nih.gov

A systematic review of 38 papers on the effects of cordycepin on inflammatory gene expression revealed that 36 of them reported a reduction in inflammatory products, providing strong evidence for its anti-inflammatory effects in various cell types. mdpi.com

Table 1: Summary of Anti-inflammatory Effects of Cordycepin in Cell-based Assays

| Cell Line | Stimulant | Key Findings |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed production of NO and PGE2; Inhibited iNOS and COX-2 gene expression; Inhibited release of TNF-α and IL-1β; Suppressed phosphorylation of MAPKs (p38, ERK, JNK); Attenuated nuclear translocation of NF-κB. nih.gov |

| HepG2 and Huh7 Human Liver Cancer Cells | --- | Inhibited the activation of the NF-κB signaling pathway by downregulating the phosphorylation of IκBα and p65. researchgate.net |

| HCT-116 Human Colorectal Carcinoma Cells | Lipopolysaccharide (LPS) | Inhibited the expression of COX-2. bmbreports.org |

| THP-1 Cells | Lipopolysaccharide (LPS) | Significantly inhibited the secretion of pro-inflammatory cytokines (IL-6, TNF-α, IL-8, and IL-1β). dovepress.com |

Antioxidant Activity in Cellular Models

Cordycepin has been shown to possess antioxidant properties in various cellular models. news-medical.netresearchgate.net It can counteract oxidative stress by modulating key enzymatic and non-enzymatic antioxidant systems. news-medical.net In vitro experiments on C2C12 muscle cells demonstrated that cordycepin improved cell viability under hydrogen peroxide-induced oxidative stress. news-medical.net It also reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH), while increasing the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. news-medical.net

The antioxidant effects of cordycepin are also linked to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. researchgate.netbiomolther.org In fatigued mice, cordycepin was found to elevate the levels of Nrf2 and heme oxygenase-1 (HO-1) proteins, which are key components of the cellular antioxidant defense system. researchgate.netnih.gov By activating this pathway, cordycepin helps to mitigate oxidative stress-induced inflammation. dovepress.com

Antiparasitic Activity (e.g., Trypanosoma brucei)

Cordycepin has demonstrated significant antiparasitic activity against various protozoan parasites, most notably Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). plos.orgoup.com In vitro studies have shown that cordycepin is a potent trypanocidal compound. plos.orgacs.org Its efficacy is significantly enhanced when co-administered with an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin or coformycin (B1669288). oup.comoup.com This is because ADA rapidly metabolizes cordycepin into an inactive form. acs.org

The mechanism of action of cordycepin against trypanosomes lies in its ability to interfere with their purine (B94841) metabolism. oup.com As these parasites are incapable of de novo purine synthesis, they rely on salvaging purines from their host. oup.com Cordycepin, as a purine analog, is taken up by the parasites and disrupts essential metabolic pathways. oup.com

Furthermore, research has explored the structure-activity relationship of cordycepin analogs to develop more effective and ADA-resistant trypanocidal compounds. acs.orgresearchgate.net For instance, 2-fluorocordycepin was identified as a potent and selective ADA-resistant compound that could cure T. brucei infection in mice. acs.org

Cordycepin has also shown activity against other trypanosomatids, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, in vitro. oup.comoup.comnih.govnih.gov In vitro studies on T. cruzi showed that cordycepin has a potent trypanocidal effect against both epimastigote and trypomastigote forms. nih.gov Additionally, cordycepin has been reported to have anti-malarial effects against Plasmodium species in both in vitro and in vivo models. researchgate.netmdpi.comnih.gov

Table 2: In Vitro Antiparasitic Activity of Cordycepin

| Parasite | Key Findings |

| Trypanosoma brucei brucei | Dose-dependent toxic effect. oup.com |

| Trypanosoma cruzi | Potent trypanocidal effect against epimastigotes and trypomastigotes. oup.comnih.gov |

| Leishmania major and L. amazonensis | Toxic to promastigotes. oup.comoup.com |

| Plasmodium knowlesi | Inhibitory activity in vitro. nih.gov |

Animal Model Studies of Cordycepin

Reduction of Tumor Growth in Xenograft Models

Cordycepin has consistently demonstrated the ability to reduce tumor growth in various xenograft animal models. spandidos-publications.commdpi.com Studies have shown that intraperitoneal administration of cordycepin significantly reduces tumor size and weight in a dose-dependent manner in xenograft models of non-small cell lung cancer (H1975), tongue squamous cell carcinoma (TCA8113), and oral cancer. tandfonline.comnih.govmdpi.com

The mechanisms underlying this anti-tumor activity are multifaceted and involve the induction of apoptosis (programmed cell death). tandfonline.comnih.gov In tumor tissues from xenograft models, cordycepin treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio promotes apoptosis. Furthermore, increased levels of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis, have been observed in cordycepin-treated tumors. tandfonline.comnih.gov

Cordycepin also affects key signaling pathways involved in tumor growth. It has been shown to inhibit the ERK1/2 and Rb/E2F pathways and activate the AMPK pathway in xenograft models. tandfonline.com In a triple-negative breast cancer (TNBC) xenograft model, cordycepin was found to inhibit the Hedgehog signaling pathway, which is crucial for tumor growth and metastasis. mdpi.com Additionally, in a cholangiocarcinoma xenograft model, co-administration of cordycepin with the chemotherapeutic drug gemcitabine (B846) resulted in an additive effect on delaying tumor growth. biomolther.org

Table 3: Effects of Cordycepin on Tumor Growth in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings |

| Non-small cell lung cancer | H1975 nude mice | Significantly reduced tumor size and weight; Activated AMPK and induced apoptosis. tandfonline.com |

| Tongue squamous cell carcinoma | TCA8113 nude mice | Tumor inhibition rate of 56.09%; Increased Bax and decreased Bcl-2 expression. nih.gov |

| Esophageal cancer | ECA109 nude mice | Significantly decreased tumor weight and volume; Upregulated BAX, suppressed Bcl-2, and promoted cleavage of caspases-3 and -9, and PARP. nih.gov |

| Oral squamous cell carcinoma | Human OSCC xenograft | Reduced tumor volume and prolonged survival. mdpi.com |

| Triple-negative breast cancer | MDA-MB-231 nude mice | Reduced tumor volume and weight; Inhibited the Hedgehog pathway. mdpi.com |

| Pancreatic cancer | MIAPaCa-2 and Capan-1 xenografts | Suppressed tumor growth; Induced apoptosis via the mitochondrial-mediated intrinsic caspase pathway. dovepress.com |

| Cholangiocarcinoma | SNU478 xenograft | Additively delayed tumor growth when combined with gemcitabine. biomolther.org |

| Human tongue cancer | CAL-27 murine xenograft | Effectively suppressed tumor growth; Drove apoptotic death via the mitochondrial pathway. nih.govscielo.br |

Effects on Neuroinflammation in Neurological Disease Models (e.g., Alzheimer’s, Parkinson’s)

Cordycepin has shown neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by mitigating neuroinflammation. mdpi.comfortunejournals.com In a rat model of Parkinson's disease induced by rotenone, cordycepin was found to protect dopamine (B1211576) neurons from apoptosis by improving mitochondrial dysfunction. benthamscience.com It also improved dyskinesia and increased the number of tyrosine hydroxylase (TH)-positive neurons. benthamscience.com In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, cordycepin alleviated motor dysfunction, reduced the loss of dopaminergic neurons, and suppressed the activation of the TLR/NF-κB signaling pathway, a key inflammatory pathway in the brain. fortunejournals.comnih.gov

In models relevant to Alzheimer's disease, cordycepin has demonstrated the ability to inhibit Aβ-induced apoptosis and decrease the hyperphosphorylation of Tau protein in hippocampal neurons. fortunejournals.com It also delayed excessive neuronal membrane depolarization induced by Aβ and ibotenic acid. fortunejournals.com These findings suggest that cordycepin can protect against the neurotoxic effects associated with Alzheimer's disease pathology.

Studies on Anti-fatigue and Endurance Enhancement

Animal studies have provided evidence for the anti-fatigue and endurance-enhancing effects of cordycepin. news-medical.nettridhascholars.org In mice subjected to forced treadmill exercise, oral administration of cordycepin significantly enhanced exercise endurance, allowing them to run for longer periods. news-medical.netresearchgate.nettridhascholars.org

The mechanisms behind these effects are linked to improved energy metabolism and reduced muscle damage. news-medical.nettridhascholars.org Cordycepin treatment was found to increase glycogen (B147801) storage in both the muscles and the liver, indicating better energy reserves. news-medical.nettridhascholars.org It also led to lower levels of fatigue-related biomarkers in the blood, such as creatine (B1669601) kinase, lactate dehydrogenase, blood urea (B33335) nitrogen, and lactic acid. news-medical.netnih.govtridhascholars.org Furthermore, cordycepin has been shown to enhance cellular energy production by promoting ATP generation. caringsunshine.comtandfonline.comnih.gov

The antioxidant properties of cordycepin also contribute to its anti-fatigue effects by reducing exercise-induced oxidative stress. news-medical.nettridhascholars.org

Amelioration of Disease Phenotypes in Specific Animal Models (e.g., Machado-Joseph Disease)

Cordycepin has demonstrated significant neuroprotective effects in preclinical models of Machado-Joseph disease (MJD), a neurodegenerative disorder characterized by the aggregation of mutant ataxin-3 protein. nih.govresearchgate.net Research in transgenic mouse models of MJD, also known as Spinocerebellar Ataxia Type 3 (SCA3), has shown that treatment with cordycepin can lead to a notable reduction in the levels of mutant ataxin-3. researchgate.netoup.com This reduction in the pathogenic protein is associated with the amelioration of motor and neuropathological deficits observed in these animals. researchgate.netoup.com

In a lentiviral mouse model of MJD, cordycepin administration resulted in a significant decrease in the total number and size of ubiquitinated aggregates, which are a key pathological hallmark of the disease. oup.com Furthermore, treated mice exhibited improved motor coordination and balance, as demonstrated by their increased latency to fall in rotarod tests. oup.com The therapeutic effects of cordycepin in MJD models are hypothesized to be mediated through the activation of AMP-activated protein kinase (AMPK), which in turn leads to a reduction in global protein translation and a significant activation of the autophagy pathway, a cellular process responsible for clearing aggregated proteins. researchgate.netoup.comnih.gov Studies have also noted that cordycepin treatment did not lead to an increase in biomarkers for liver damage, suggesting a degree of safety in these animal models. oup.com

Beyond mouse models, the efficacy of cordycepin has been explored in a human neural model, where it also reduced the number of ubiquitin aggregates. oup.comnih.gov These findings collectively suggest that cordycepin may represent a promising therapeutic avenue for MJD and potentially other polyglutamine diseases by targeting the fundamental mechanisms of protein aggregation and cellular clearance. researchgate.netoup.com

Investigations in Trypanosomiasis Models

Cordycepin has shown potent trypanocidal activity in various animal models of African trypanosomiasis, a parasitic disease caused by Trypanosoma species. oup.comnih.govmdpi.com However, its efficacy in vivo is hampered by its rapid degradation by the enzyme adenosine deaminase (ADA). oup.complos.orgacs.org Consequently, research has demonstrated that the co-administration of cordycepin with an ADA inhibitor, such as coformycin or deoxycoformycin, is crucial for its therapeutic effect. oup.comnih.gov

This combination therapy has been shown to cure Trypanosoma brucei brucei infections in mice, even at the late encephalitic stage when the parasites have penetrated the brain parenchyma. oup.comnih.gov The treatment not only eliminates the parasites from the bloodstream and the brain but also reduces the number of inflammatory cells in the brain. nih.gov The effectiveness of this approach is attributed to the fact that trypanosomes, unlike their mammalian hosts, cannot synthesize purines de novo and rely on salvaging them from the host, making them particularly vulnerable to purine analogues like cordycepin. oup.complos.org

Studies have also explored the potential of synthetic cordycepin derivatives designed to be resistant to ADA. acs.orgnih.govacs.org For instance, 2-fluorocordycepin was identified as a selective and potent ADA-resistant analogue that successfully cured T. brucei infections in mice. acs.orgacs.org This analogue is transported into the parasite via the high-affinity TbAT1/P2 adenosine transporter and is then activated by T. b. brucei adenosine kinase. nih.gov Research on Trypanosoma evansi-infected mice has also confirmed the curative efficacy of combining cordycepin with an ADA inhibitor, highlighting the potential of this strategy against various forms of trypanosomiasis. cambridge.org

Modulation of Metabolic Disorders in Animal Models

Cordycepin has been investigated for its beneficial effects on various metabolic disorders, including obesity and type 2 diabetes, in several animal models. nih.govresearchgate.nettroscriptions.com In high-fat diet-induced obese mice, cordycepin intervention has been shown to alleviate intestinal inflammation, improve blood glucose levels, and reduce fat accumulation. mdpi.com It also helps to modulate endogenous metabolic disturbances by regulating the levels of key metabolites. mdpi.com

Studies on diabetic and obese mouse models have revealed that cordycepin can lower serum levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), and reduce markers of oxidative stress and cell senescence in adipocytes. nih.gov Furthermore, cordycepin has been observed to inhibit the differentiation of preadipocytes and promote lipolysis, the breakdown of fats. nih.gov In diabetic mouse models, cordycepin treatment has been associated with reduced body weight and changes in fat metabolism. nih.govresearchgate.net

In models of type II diabetes, cordycepin has been found to reduce plasma glucose levels, as well as excessive eating (hyperphagia) and drinking (polydipsia). researchgate.net It also enhances oral glucose tolerance and dramatically increases hepatic glycogen content. researchgate.net Moreover, cordycepin has demonstrated protective effects against diabetes-related kidney and spleen injury. researchgate.net In streptozotocin-induced diabetic mice, cordycepin treatment reversed cognitive decline and ameliorated antioxidant defenses. researchgate.net The mechanisms underlying these anti-diabetic effects are thought to involve the activation of AMPK and the inhibition of inflammatory pathways, such as the NF-κB pathway in macrophages. nih.gov

Pharmacological Considerations in Preclinical Development

Absorption and Distribution in Animal Systems

The pharmacokinetics of cordycepin in animal models reveal significant challenges and opportunities for its development as a therapeutic agent. Oral absorption of intact cordycepin is notably limited. nih.govresearchgate.net Studies in rats have shown that even at high oral doses, cordycepin is either not detected in the blood or is present at very low concentrations. researchgate.net This poor oral bioavailability is attributed to its rapid metabolism, particularly by adenosine deaminase (ADA) in the gut and liver, and potentially low permeability. nih.govresearchgate.net

Despite poor oral absorption of the parent compound, a metabolite of cordycepin, 3'-deoxyinosine (B124312), is absorbed into the systemic circulation. researchgate.net Interestingly, it has been demonstrated that 3'-deoxyinosine can be converted to the active form, cordycepin 5'-triphosphate, within cells. researchgate.net

When administered intravenously, cordycepin exhibits wide distribution throughout the body. nih.gov It has been shown to permeate various tissues, including the liver, kidneys, spleen, lungs, heart, and muscles. nih.gov Notably, cordycepin can cross the blood-brain barrier, achieving concentrations in the brain that are lower than in the blood but still significant. nih.govresearchgate.net The volume of distribution of cordycepin in rats after intravenous administration has been reported to be substantial, indicating its ability to penetrate tissues. nih.gov

The distribution pattern in rats shows the highest concentrations in the kidneys, followed by the liver, heart, lung, spleen, and brain. researchgate.net The co-administration of an ADA inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has been shown to significantly increase the bioavailability of cordycepin. researchgate.net

Metabolism and Elimination Pathways in Animal Models

The metabolism of cordycepin in animal models is characterized by its rapid conversion and short half-life. The primary metabolic pathway involves deamination by adenosine deaminase (ADA) to form 3'-deoxyinosine, which is considered an inactive metabolite. nih.govnih.govresearchgate.net This process occurs rapidly in blood and tissues. nih.gov Another metabolic route is phosphorylation by adenosine kinase to its active mono-, di-, and triphosphate forms. nih.gov

The elimination half-life of cordycepin is extremely short. Following intravenous administration in rats, the half-life has been reported to be as brief as 1.6 to 5.1 minutes. nih.govresearchgate.net This rapid clearance indicates efficient renal excretion. nih.gov The primary route of elimination for cordycepin and its metabolites is through the urine. nih.gov

The rapid metabolism of cordycepin poses a significant hurdle for its therapeutic application. To overcome this, strategies such as the co-administration of ADA inhibitors have been investigated. researchgate.net Pretreatment with an ADA inhibitor like EHNA has been shown to significantly prolong the half-life of cordycepin in rats by inhibiting its biotransformation. researchgate.netacs.org This approach increases the systemic exposure to the active compound, potentially enhancing its therapeutic efficacy.

Formulation Development for Preclinical in vivo Studies

The development of suitable formulations is critical for the preclinical evaluation of cordycepin, primarily due to its limited solubility and stability. nih.govresearchgate.net Many early in vivo studies may have used formulations where cordycepin was not fully dissolved, potentially leading to confounding results in pharmacokinetic and efficacy assessments. nih.govresearchgate.networktribe.com The presence of undissolved particles in intravenous formulations can also cause adverse effects. nih.govresearchgate.net

To address these issues, research has focused on developing simple and applicable formulations based on quantitative solubility assessments. nih.govresearchgate.net Homogeneous solutions of cordycepin have been successfully prepared in phosphate-buffered saline (PBS) at various pH levels, making them suitable for both intravenous and oral administration. nih.govresearchgate.net For instance, the solubility of cordycepin is higher in PBS at a lower pH. researchgate.net

For studies requiring high-dose oral administration, propylene (B89431) glycol (PPG)-based vehicles have been developed in which cordycepin is completely soluble. nih.govresearchgate.net The stability of these newly developed formulations has also been assessed, along with the feasibility of sterilization by filtration. nih.govresearchgate.net Furthermore, innovative drug delivery systems are being explored to enhance the bioavailability and therapeutic efficacy of cordycepin. These include liposomes, nanoparticles, and microemulsions, which can protect the drug from degradation and improve its pharmacokinetic profile. nih.gov For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing cordycepin have been shown to provide sustained drug release and enhance cellular uptake. nih.gov

Strategies to Enhance Bioavailability in Animal Models (e.g., Co-administration of ADA Inhibitors)

A significant challenge in the preclinical development of cordycepin as a therapeutic agent is its rapid in vivo metabolism, primarily through deamination by adenosine deaminase (ADA). researchgate.netnih.govbohrium.com This enzymatic conversion to the inactive metabolite 3'-deoxyinosine leads to a short biological half-life and consequently, low bioavailability, which can limit its therapeutic efficacy. nih.govbohrium.comnih.gov To overcome this limitation, a key strategy employed in animal models is the co-administration of cordycepin with ADA inhibitors. researchgate.netbohrium.com These inhibitors block the metabolic degradation of cordycepin, thereby increasing its plasma concentration and prolonging its circulation time. nih.govresearchgate.net

The co-administration of ADA inhibitors has been shown to significantly enhance the biological activity of cordycepin in various animal models. For instance, in a study involving CDF1 male mice with P388 leukemia, cordycepin alone showed only marginal antitumor activity. However, when combined with 2'-deoxycoformycin, a potent ADA inhibitor, a significant prolongation of survival was observed. bohrium.com This enhanced effect is attributed to the inhibition of cordycepin deamination, which increases the systemic exposure to the active compound. bohrium.com